CYP2A6 vs. CYP3A4 Selectivity Profile of 1-(7-Hydroxy-2,2-dimethylchromen-8-yl)ethanone
1-(7-Hydroxy-2,2-dimethylchromen-8-yl)ethanone demonstrates a 10.9-fold selectivity for inhibiting human CYP2A6 over CYP3A4 in standardized in vitro assays. This contrasts with many other chromene derivatives, which often exhibit broader, less selective inhibition profiles [1][2].
| Evidence Dimension | Inhibition of human cytochrome P450 enzymes |
|---|---|
| Target Compound Data | IC50 = 5.90 μM |
| Comparator Or Baseline | CYP3A4 (IC50 = 64.7 μM) |
| Quantified Difference | 10.9-fold selectivity for CYP2A6 over CYP3A4 |
| Conditions | Inhibition of CYP2A6-mediated 7-hydroxy coumarin formation; assay performed with 95 test compounds. |
Why This Matters
This selectivity profile is critical for researchers designing experiments targeting CYP2A6-mediated metabolism (e.g., nicotine or coumarin metabolism) while minimizing off-target effects on CYP3A4, a major drug-metabolizing enzyme.
- [1] BindingDB. BDBM109753: US8609708, 29::US8609708, 38. IC50 data for CYP2A6. View Source
- [2] BindingDB. BDBM109753: US8609708, 29::US8609708, 38. IC50 data for CYP3A4. View Source
